REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]2NN=[C:10]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH2:9]2)[CH:5]=[CH:6][CH:7]=1.[OH-].[Na+].Cl>O>[OH:1][C:2]1[CH:3]=[C:4]([CH:8]2[CH2:9][CH:10]2[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
5-(3-hydroxyphenyl)-3-phenyl-2-pyrazoline
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1)C1CC(=NN1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
250 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 250 ml round bottom flask equipped with nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
thermometer, and reflux condenser
|
Type
|
ADDITION
|
Details
|
The two solids were mixed thoroughly
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated continuously at 250° C. for a total of 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
The acidic solution was extracted with 3×100 mls of ethyl ether
|
Type
|
EXTRACTION
|
Details
|
the ether extract
|
Type
|
WASH
|
Details
|
was washed with 2×100 mls of water, and 100 mls of saturated aqueous sodium chloride solution
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure with a rotary evaporator at 45° C
|
Type
|
CUSTOM
|
Details
|
The resulting crude product was chromatographed on silica gel with a 15% ethyl acetate, 85% hexane mobile phase
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure on a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1)C1C(C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 58.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |